3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide
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Overview
Description
3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . This compound is characterized by the presence of a pyridine ring, an amide group, and an amino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide typically involves the reaction of 5-amino-2-oxo-1,2-dihydropyridine with 2-methylpropanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-[(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)methyl]benzonitrile: Contains a benzonitrile group instead of a propanamide group.
Uniqueness
3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13N3O2 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-(5-amino-2-oxopyridin-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C9H13N3O2/c1-6(9(11)14)4-12-5-7(10)2-3-8(12)13/h2-3,5-6H,4,10H2,1H3,(H2,11,14) |
InChI Key |
YHNGWBCYOMVCSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=CC1=O)N)C(=O)N |
Origin of Product |
United States |
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